molecular formula C14H22ClN3O4S B2838466 N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1580866-22-3

N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2838466
CAS No.: 1580866-22-3
M. Wt: 363.86
InChI Key: JNSQUTVTPLDEAF-UHFFFAOYSA-N
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Description

N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a cycloheptyl group, a nitrobenzene moiety, and a sulfonamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps:

  • Formation of the Aminocycloheptyl Intermediate: : The initial step involves the synthesis of the 1-aminocycloheptyl intermediate. This can be achieved through the reduction of cycloheptanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield cycloheptanol, followed by amination using ammonia or an amine source under high pressure and temperature conditions.

  • Nitration of Benzene Sulfonamide: : The next step involves the nitration of benzene sulfonamide. This is typically carried out by treating benzene sulfonamide with a nitrating mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the para position.

  • Coupling Reaction: : The final step is the coupling of the 1-aminocycloheptyl intermediate with the nitrated benzene sulfonamide. This is usually performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (CH2Cl2) to form the desired product.

  • Hydrochloride Formation: : The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base such as sodium hydride (NaH).

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in acidic conditions.

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).

Major Products

    Reduction: Formation of amines from the nitro group.

    Substitution: Alkylated sulfonamide derivatives.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure is similar to other sulfonamide-based drugs, which are known for their antimicrobial and diuretic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The nitro group may also participate in redox reactions within biological systems, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide hydrochloride: This compound shares the aminocycloheptyl group but differs in the benzamide moiety and the presence of a difluorocyclopropyl group.

    N-[(1-aminocycloheptyl)methyl]-4-chlorobenzene-1-sulfonamide hydrochloride: Similar structure with a chlorine substituent instead of a nitro group.

Uniqueness

N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the combination of its cycloheptyl, nitrobenzene, and sulfonamide groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S.ClH/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19;/h5-8,16H,1-4,9-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSQUTVTPLDEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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